molecular formula C13H22ClNO2 B1433140 2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride CAS No. 1432682-03-5

2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride

Cat. No. B1433140
M. Wt: 259.77 g/mol
InChI Key: PPRBQULKGQBSMF-UHFFFAOYSA-N
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Description

“2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1443931-88-1 . It is also known as L-765,314. This compound belongs to the class of beta-adrenergic agonists and is a selective agonist of the beta-3 adrenergic.


Molecular Structure Analysis

The molecular formula of this compound is C13H22ClNO2 . The InChI key can be found in the product’s properties . For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or use software that can generate the structure based on the InChI key.


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 259.78 . It’s recommended to store this compound at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Selective Agonist of the Beta-3 Adrenergic Receptor

    • This compound is a selective agonist of the beta-3 adrenergic receptor. The beta-3 adrenergic receptor is primarily found in adipose tissue and plays a role in the regulation of energy metabolism.
    • The compound could be used in research to study the effects of activating the beta-3 adrenergic receptor.
    • The experimental procedure would involve administering the compound to a biological system (such as a cell culture or animal model) and observing the effects on energy metabolism.
    • The outcomes of such research could include new insights into the role of the beta-3 adrenergic receptor in energy metabolism, and potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
  • Organic Adsorbate on Hierarchically Structured Surfaces

    • This compound could potentially be used as an organic adsorbate on hierarchically structured surfaces .
    • The application involves preparing micro/nanostructures and chemical modification .
    • The experimental procedure would involve applying the compound to a hierarchically structured surface and observing its effects on the surface’s properties .
    • The outcomes of such research could include new insights into the effects of organic adsorbates on hierarchically structured surfaces, and potential applications in the fabrication of bionic superhydrophobic surfaces .
  • Text-to-Image Model in AI

    • This compound could potentially be used as a prompt in text-to-image models in artificial intelligence .
    • The application involves using the compound’s name or description as a prompt for an AI model that generates images based on text descriptions .
    • The experimental procedure would involve inputting the compound’s name or description into the AI model and observing the image that the model generates .
    • The outcomes of such research could include new insights into the AI model’s ability to understand and interpret complex chemical names or descriptions .
  • Quantum Internet

    • This compound could potentially be used in research related to quantum internet .
    • The application involves using the compound in experiments that generate quantum entanglement over optical fibers across real urban areas .
    • The experimental procedure would involve using the compound in the creation of quantum network nodes and observing its effects on the nodes’ performance .
    • The outcomes of such research could include new insights into the technology needed for a quantum internet .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The signal word is "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-3-methylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-10(2)13(9-15)14-8-11-4-6-12(16-3)7-5-11;/h4-7,10,13-15H,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRBQULKGQBSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NCC1=CC=C(C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride

CAS RN

1432682-03-5
Record name 2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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